molecular formula C13H14INO2 B042486 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester CAS No. 99275-46-4

1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester

Cat. No. B042486
CAS RN: 99275-46-4
M. Wt: 343.16 g/mol
InChI Key: PWROSPATPIIBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its potential as an anti-inflammatory agent.

Biochemical And Physiological Effects

1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester in lab experiments is its potential as a therapeutic agent. Additionally, its relatively simple synthesis method makes it a convenient compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester. One potential direction is further investigation into its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, it may be studied for its potential as an anti-aging agent due to its antioxidant properties. Furthermore, its potential as a diagnostic tool for cancer may also be explored.

Synthesis Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester can be achieved through several methods, including the reaction of 2-iodoaniline with dimethyl acetylenedicarboxylate and subsequent hydrolysis. Another method involves the reaction of 2-iodoaniline with ethyl 2-bromo-2-methylpropanoate and subsequent hydrolysis.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

tert-butyl 2-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-10-7-5-4-6-9(10)8-11(15)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWROSPATPIIBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442268
Record name 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester

CAS RN

99275-46-4
Record name 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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